N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13(2)15-8-10-17(11-9-15)25-12-18(24)21-20-22-19(23-26-20)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3,(H,21,22,23,24) |
InChI Key |
DTAADILKVYJIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of a hydrazonoyl halide with a suitable thiocyanate or thiosemicarbazide derivative.
Substitution Reactions: The 4-methylphenyl group is introduced through a substitution reaction involving a suitable aryl halide.
Acetamide Formation: The final step involves the reaction of the thiadiazole derivative with 2-[4-(propan-2-yl)phenoxy]acetyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and phenoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern and the presence of both the thiadiazole and phenoxyacetamide moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
